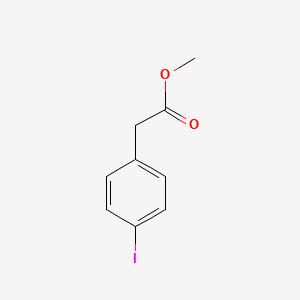

Methyl 4-Iodophenylacetate

描述

Contextualization within Halogenated Aromatic Esters Research

Halogenated aromatic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. bohrium.comresearchgate.net The introduction of a halogen atom onto an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. ontosight.ai Within this class, halogenated aromatic esters like Methyl 4-Iodophenylacetate are of particular interest due to the combined reactivity of the halogen and the ester functional groups. researchcommons.org

The nature of the halogen atom is a critical determinant of the compound's reactivity. While fluorine and chlorine are highly electronegative, the larger atomic radius and greater polarizability of iodine in compounds like this compound make it a superior leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions. The presence of the iodine atom also allows for the formation of halogen bonds, a type of non-covalent interaction where the halogen acts as a Lewis acid, which is increasingly recognized for its importance in molecular recognition and protein-ligand interactions. acs.org

Research in this area often focuses on leveraging the unique properties of different halogens to achieve selective chemical transformations. For instance, in molecules containing both bromine and iodine, the more reactive iodine can be selectively targeted in palladium-catalyzed reactions, allowing for a stepwise functionalization of the aromatic ring. smolecule.com This highlights the nuanced understanding required when working with halogenated aromatic esters and underscores the specific advantages that iodine-substituted compounds like this compound offer.

Significance as a Synthetic Intermediate and Building Block

The utility of this compound lies in its capacity to serve as a versatile building block in organic synthesis. amerigoscientific.comspecificpolymers.com Chemical building blocks are relatively simple molecules that possess reactive functional groups, allowing for their incorporation into larger, more complex structures. amerigoscientific.com this compound, with its reactive carbon-iodine bond and ester functionality, is an exemplary building block for creating a diverse array of organic molecules.

Its primary role as a synthetic intermediate is most evident in its application in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceuticals and complex organic materials. smolecule.com The iodine substituent on this compound is highly reactive in these transformations, enabling the attachment of various organic fragments to the phenyl ring.

Furthermore, the ester group of this compound can undergo a range of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing multiple avenues for further functionalization. This dual reactivity of the iodo and ester groups makes this compound a highly valuable and adaptable component in the synthetic chemist's toolbox.

Overview of Research Trajectories Involving this compound

The unique reactivity of this compound has spurred a variety of research endeavors aimed at exploiting its synthetic potential. A significant area of investigation involves its use in the synthesis of biologically active molecules. For example, it serves as a precursor in the preparation of potential therapeutic agents and is used in biochemical assays to study enzyme-catalyzed reactions. vulcanchem.com The ability of the iodine atom to participate in halogen bonding has also prompted research into its role as an enzyme inhibitor, which could open doors to new treatments for metabolic diseases. acs.org

Another major research trajectory focuses on the development of novel synthetic methodologies. This includes the optimization of its own synthesis, often through Fischer esterification of 4-iodophenylacetic acid, a method known for its high yield. ambeed.com Additionally, its use in exploring new types of chemical reactions, such as photoredox catalysis where the iodine atom can act as a radical precursor, is an active area of study. smolecule.com

Recent research also highlights its application in sustainable chemistry. For instance, palladium-catalyzed alkoxycarbonylation reactions using this compound or similar aryl iodides offer a greener route to synthesizing various esters, avoiding the use of hazardous reagents. mdpi.com These research directions, spanning from medicinal chemistry to green synthesis, demonstrate the enduring and evolving importance of this compound in the scientific community.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(4-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIVBGQBEMSRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439006 | |

| Record name | Methyl 4-Iodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63349-52-0 | |

| Record name | Methyl 4-Iodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Synthetic Pathways and Methodological Advancements for Methyl 4 Iodophenylacetate

Esterification Methods for 4-Iodophenylacetic Acid Precursors

Transamidation and Transesterification Reactions

Transamidation: This reaction involves the conversion of an ester into an amide by reacting it with an amine. The process is often catalyzed by metal salts or proceeds under thermal conditions. The direct transamidation of methyl 4-iodophenylacetate with a primary or secondary amine would yield the corresponding N-substituted 2-(4-iodophenyl)acetamide. While specific examples involving this compound are scarce, the general methodology for the transamidation of methyl arylacetates suggests that the reaction can be effectively carried out using various amine nucleophiles in the presence of suitable catalysts. For instance, nickel- and palladium-based catalysts have been shown to be effective in the amidation of methyl esters.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. This compound can be converted to other esters, such as ethyl or benzyl (B1604629) 4-iodophenylacetate, through transesterification. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol or to remove one of the products as it is formed. For example, reacting this compound with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid would yield benzyl 4-iodophenylacetate.

Reduction to Alcohols and Subsequent Transformations

The ester group of this compound can be readily reduced to a primary alcohol, 2-(4-iodophenyl)ethanol, using strong reducing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.

Subsequent Transformations of 2-(4-iodophenyl)ethanol: The resulting alcohol, 2-(4-iodophenyl)ethanol, is a useful intermediate for further synthetic modifications. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would convert the alcohol to the corresponding 2-(4-iodophenyl)ethyl chloride or bromide, respectively. These halides can then be used in a variety of coupling and substitution reactions.

Reactivity of the α-Methylene Group

The methylene (B1212753) group adjacent to the carbonyl group in this compound is acidic due to the electron-withdrawing effect of the carbonyl group. This allows for a range of reactions to occur at this position.

Enolate Formation and Alkylation Reactions

Enolate Formation: The α-protons of this compound can be abstracted by a strong, non-nucleophilic base to form a resonance-stabilized enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it is strong enough to completely and irreversibly deprotonate the ester at low temperatures (typically -78 °C) in an aprotic solvent like THF.

Alkylation Reactions: The resulting enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. This allows for the introduction of an alkyl group at the α-position. For example, treatment of the enolate of this compound with methyl iodide would yield methyl 2-(4-iodophenyl)propanoate. The success of the alkylation reaction depends on the nature of the alkyl halide, with primary and methyl halides being the most effective. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive.

Table 2: Representative α-Alkylation Reactions of Arylacetate Esters

| Arylacetate Ester | Base | Electrophile | Product |

|---|---|---|---|

| Methyl Phenylacetate (B1230308) | LDA | CH3I | Methyl 2-phenylpropanoate |

| Methyl Phenylacetate | LDA | CH3CH2Br | Methyl 2-phenylbutanoate |

| Methyl 4-chlorophenylacetate | LDA | CH3I | Methyl 2-(4-chlorophenyl)propanoate |

(Note: This table provides examples with related compounds to illustrate the general reaction.)

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a weak base. While this compound itself is the active methylene component, it can undergo condensation reactions with aldehydes and ketones. For this reaction to proceed efficiently, the acidity of the α-protons is crucial. The presence of the electron-withdrawing ester group makes these protons sufficiently acidic to be removed by a weak base like piperidine (B6355638) or an amine salt.

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a catalytic amount of a base would lead to the formation of a substituted methyl acrylate (B77674) derivative after dehydration of the initial aldol-type adduct.

Halogenation at the α-Position

The α-methylene group of this compound can be halogenated under various conditions.

α-Bromination: The α-position of esters can be brominated, although less readily than ketones. The reaction often requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or a strong acid catalyst. Alternatively, direct bromination with bromine (Br2) can be achieved, sometimes with the aid of a catalyst. For related phenylacetic acid derivatives, α-bromination has been accomplished using bromine and a catalytic amount of phosphorus tribromide (the Hell-Volhard-Zelinsky reaction), followed by esterification.

α-Chlorination: Similar to bromination, the α-chlorination of this compound can be achieved using various chlorinating agents. Sulfuryl chloride (SO2Cl2) is a common reagent for the α-chlorination of ketones and can also be applied to esters, often under radical conditions. Another method involves the use of reagents like N-chlorosuccinimide (NCS). For methyl phenylacetate, α-chlorination has been reported using sulfuryl chloride.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the iodo group and the methylacetoxy group (-CH₂COOCH₃).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the incoming electrophile is attacked by the electron-rich aromatic ring. The directing effect of the existing substituents determines the position of the new substituent.

Iodo Group: The iodine atom is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

Methylacetoxy Group: The -CH₂COOCH₃ group is a deactivating group. The ester functionality is electron-withdrawing, reducing the electron density of the phenyl ring and making it less susceptible to electrophilic attack. This deactivating nature directs incoming electrophiles to the meta position.

When both groups are present, as in this compound, their combined influence governs the regioselectivity of the reaction. The iodo group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para, which is already substituted). The methylacetoxy group at position 1 directs to positions 3 and 5 (meta). Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the iodo group (positions 3 and 5), which are also meta to the methylacetoxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established directing effects of the functional groups, as specific experimental data for this compound was not found in the reviewed literature.

| Electrophilic Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-iodo-5-nitrophenylacetate |

| Halogenation | Br₂, FeBr₃ | Methyl 2-bromo-4-iodophenylacetate |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the iodine atom can act as a leaving group. The methylacetoxy group, being electron-withdrawing, is located para to the iodine. This arrangement activates the ring for nucleophilic attack at the carbon bearing the iodine.

The reaction proceeds via the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The electron-withdrawing ester group helps to stabilize the negative charge of this intermediate, facilitating the substitution.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound This table outlines expected reactions based on general principles of SNAr, as specific experimental data for this compound was not found in the reviewed literature.

| Nucleophile | Reagents | Expected Product |

| Methoxide ion | NaOCH₃ | Methyl 4-methoxyphenylacetate |

| Piperidine | Piperidine, base | Methyl 4-(piperidin-1-yl)phenylacetate |

Chemo-, Regio-, and Stereoselectivity Studies in Complex Reactions Involving this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often present challenges in terms of selectivity.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In derivatives of this compound containing multiple reactive sites, such as another halogen, the inherent reactivity differences can be exploited. For instance, in a di-iodinated analog, the less sterically hindered iodine atom would be expected to react preferentially in cross-coupling reactions.

Regioselectivity

Regioselectivity is the preference for bond formation at a particular position. In the Sonogashira coupling of a related compound, methyl 3,4-diiodo-5-((4-methoxyphenyl)ethynyl)benzoate, with arylacetylenes, the reaction showed high regioselectivity. The coupling occurred exclusively at the less sterically hindered iodine atom at the 3-position. A similar regioselective outcome would be anticipated in analogous reactions with derivatives of this compound.

Table 3: Regioselective Sonogashira Coupling of a Methyl Benzoate (B1203000) Derivative Data adapted from a study on a closely related di-iodinated methyl benzoate compound.

| Arylacetylene | Product | Yield (%) |

| 4-Methoxyphenylacetylene | Methyl 3-iodo-4-((4-methoxyphenyl)ethynyl)-5-((4-methoxyphenyl)ethynyl)benzoate | 33 |

| 4-Ethylphenylacetylene | Methyl 3-((4-ethylphenyl)ethynyl)-4-iodo-5-((4-methoxyphenyl)ethynyl)benzoate | 85 |

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. The Heck reaction, which couples aryl halides with alkenes, is a prominent example where stereoselectivity is crucial. The reaction of this compound with an alkene like styrene (B11656) or methyl acrylate, under palladium catalysis, is expected to proceed with high stereoselectivity, typically favoring the formation of the trans (E) isomer. This is due to the syn-addition of the aryl-palladium species to the alkene followed by a syn-β-hydride elimination in the catalytic cycle, which leads to the thermodynamically more stable trans product.

Table 4: Expected Stereoselectivity in the Heck Reaction of this compound This table is based on the generally observed stereochemical outcome of the Heck reaction.

| Alkene | Expected Major Product (Stereochemistry) |

| Styrene | (E)-Methyl 2-(4-(2-phenylvinyl)phenyl)acetate |

| Methyl acrylate | (E)-Methyl 3-(4-(2-(methoxycarbonyl)vinyl)phenyl)propanoate |

Mechanistic Investigations

The selectivity observed in these complex reactions is a result of a delicate balance of electronic effects, steric hindrance, and the nature of the catalyst and ligands. Mechanistic studies, often employing computational methods, are crucial for elucidating the factors that govern the reaction pathways. For instance, in palladium-catalyzed C-H activation reactions, the regioselectivity can be controlled by the design of the directing group and the nature of the palladium catalyst, with dimeric palladium species sometimes favoring different outcomes compared to monomeric ones.

Chemical Reactivity, Functional Group Transformations, and Mechanistic Investigations of Methyl 4 Iodophenylacetate

Carbon-Iodine Bond Reactivity in Cross-Coupling Reactions

The presence of an iodine atom on the phenyl ring of Methyl 4-Iodophenylacetate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) for oxidative addition to a palladium(0) center, a key step in many of these catalytic cycles. wuxiapptec.combuecher.de This high reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds, and this compound is a suitable coupling partner. libretexts.orgyonedalabs.comillinois.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. yonedalabs.comillinois.edu

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron species for transmetalation. yonedalabs.com

For this compound, the reaction would proceed as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling

This compound + Arylboronic Acid --(Pd catalyst, Base)--> Methyl 4-Arylphenylacetate

A variety of palladium catalysts can be employed, often supported by phosphine (B1218219) ligands. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation. mdpi.comresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃), Biarylphosphines (e.g., SPhos, XPhos) | Stabilizes the palladium center and influences reactivity. mdpi.comsigmaaldrich.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. yonedalabs.com |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and catalyst. yonedalabs.com |

The Sonogashira coupling enables the introduction of an alkyne group onto the phenyl ring of this compound, forming a C(sp²)-C(sp) bond. mdpi.com This reaction typically involves a palladium catalyst and a copper(I) co-catalyst, along with a base, usually an amine. mdpi.comyoutube.com

The reaction mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is the active nucleophile that participates in the transmetalation step with the palladium complex. youtube.com

General Reaction Scheme for Sonogashira Coupling

This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> Methyl 4-(Alkynyl)phenylacetate

While traditional Sonogashira reactions utilize both palladium and copper, copper-free versions have also been developed. organic-chemistry.orgnih.gov

Table 2: Key Reagents in Sonogashira Coupling

| Reagent | Examples | Role |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling cycle. nih.gov |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide. mdpi.comnih.gov |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and deprotonates the terminal alkyne. youtube.com |

| Terminal Alkyne | Phenylacetylene, Propyne | Provides the alkyne functional group. wikipedia.org |

The Heck reaction, or Mizoroki-Heck reaction, allows for the arylation of an alkene with an aryl halide. wikipedia.org this compound can serve as the aryl halide, reacting with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by the insertion of the alkene into the palladium-carbon bond (migratory insertion or carbopalladation). buecher.deyoutube.com A subsequent β-hydride elimination step forms the alkene product and a hydridopalladium complex. youtube.com The base then regenerates the active Pd(0) catalyst. wikipedia.org

General Reaction Scheme for Heck Reaction

This compound + Alkene --(Pd catalyst, Base)--> Methyl 4-(Alkenyl)phenylacetate

The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the reaction conditions. nih.govlibretexts.org Generally, with simple alkenes, the aryl group adds to the less substituted carbon. uwindsor.ca

Table 3: Common Components of the Heck Reaction

| Component | Examples | Function |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | Forms the active Pd(0) catalyst in situ. buecher.dewikipedia.org |

| Ligand | PPh₃, P(o-tol)₃ | Modulates the activity and stability of the catalyst. buecher.de |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed and regenerates the catalyst. wikipedia.org |

| Alkene | Styrene (B11656), Acrylates | The substrate to be arylated. wikipedia.org |

The Buchwald-Hartwig amination is a pivotal reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orgjk-sci.com this compound is a suitable substrate for this palladium-catalyzed reaction, enabling the introduction of primary or secondary amines at the 4-position of the phenyl ring.

The reaction mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then yields the aryl amine product and regenerates the Pd(0) catalyst. jk-sci.com

General Reaction Scheme for Buchwald-Hartwig Amination

This compound + Primary or Secondary Amine --(Pd catalyst, Ligand, Base)--> Methyl 4-(Amino)phenylacetate

The development of bulky, electron-rich phosphine ligands has been crucial to the success and broad scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides, including iodides. wikipedia.orgresearchgate.net

Table 4: Essential Components for Buchwald-Hartwig Amination

| Component | Examples | Role in the Reaction |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active metal center for the catalytic cycle. jk-sci.com |

| Ligand | BINAP, DPPF, XPhos, SPhos | Sterically hindered and electron-rich ligands that facilitate reductive elimination. sigmaaldrich.comwikipedia.orgjk-sci.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base for deprotonating the amine. jk-sci.com |

| Amine | Primary amines (RNH₂), Secondary amines (R₂NH) | The nitrogen nucleophile. wikipedia.org |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a palladium or nickel complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various organozinc reagents, including those bearing alkyl, aryl, or vinyl groups. wikipedia.org

Organozinc reagents are generally prepared from the corresponding organohalide and activated zinc metal or by transmetalation from other organometallic reagents. sigmaaldrich.comwikipedia.orgnih.gov The Negishi coupling is known for its high functional group tolerance. wikipedia.org

General Reaction Scheme for Negishi Coupling

This compound + Organozinc Reagent --(Pd or Ni catalyst)--> Methyl 4-(Substituted)phenylacetate

The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Stille Coupling

The Stille reaction utilizes organotin (organostannane) reagents to couple with organohalides in the presence of a palladium catalyst. wikipedia.orgthermofisher.com this compound is a suitable electrophile for this reaction. Organostannanes are advantageous due to their stability to air and moisture and their compatibility with a wide range of functional groups. wikipedia.orgthermofisher.com However, the toxicity of organotin compounds is a significant drawback. wikipedia.org

General Reaction Scheme for Stille Coupling

This compound + Organostannane Reagent --(Pd catalyst)--> Methyl 4-(Substituted)phenylacetate

The mechanism follows the typical cross-coupling pathway. wikipedia.org The transmetalation step is generally the rate-determining step.

Table 5: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) wikipedia.org | Organostannane (R-SnR'₃) wikipedia.org |

| Catalyst | Palladium or Nickel wikipedia.org | Palladium wikipedia.org |

| Advantages | High reactivity, functional group tolerance. wikipedia.orgrsc.org | Air and moisture stable reagents, broad functional group tolerance. wikipedia.orgthermofisher.comsigmaaldrich.com |

| Disadvantages | Organozinc reagents can be sensitive. | Toxicity of organotin reagents and byproducts. wikipedia.org |

Synthesis and Exploration of Derivatives and Analogs of Methyl 4 Iodophenylacetate

Structurally Modified Phenylacetic Acid Derivatives

The core structure of Methyl 4-Iodophenylacetate can be readily modified at the phenylacetic acid moiety to generate a diverse library of compounds. These modifications primarily involve altering the halogenation pattern on the aromatic ring and introducing various substituents to study their effects on the molecule's properties.

Variations in Halogenation Patterns

The iodine atom at the para position of the phenyl ring is a key feature of this compound, making it an excellent substrate for cross-coupling reactions. Furthermore, the introduction of other halogens or different halogenation patterns on the aromatic ring can significantly influence the electronic properties and reactivity of the molecule. For instance, dihalogenated phenylacetate (B1230308) derivatives can be synthesized through various methods. The α,α-dihalogenation of phenylacetate derivatives can be achieved using hypervalent iodine reagents. For example, treating diazoacetate derivatives with iodobenzene dichloride or iodotoluene difluoride can lead to the formation of gem-dichloro or gem-difluoro products, respectively acs.org.

These variations in halogenation are crucial for fine-tuning the physicochemical properties of the resulting molecules, which can have implications for their biological activity and material applications.

Substituent Effects on Reactivity and Biological Activity

The reactivity of this compound is significantly influenced by the nature of substituents on the aromatic ring. The iodine atom, being an excellent leaving group, facilitates various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the aryl iodide. Studies on the Sonogashira coupling of various iodoarenes have shown that the electronic nature of the substituents on the aryl iodide can influence the reaction rate, although in some catalytic systems, this effect is not dramatic organicreactions.org. Both electron-withdrawing and electron-donating groups on the aryl iodide are generally well-tolerated organicreactions.org. For example, the Sonogashira coupling of 4'-iodoacetophenone with various substituted alkynes has been successfully demonstrated using a tri-palladium complex catalyst researchgate.net.

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, couples the aryl iodide with an alkene. The intramolecular Heck reaction is a particularly valuable tool for the construction of carbo- and heterocyclic rings organicreactions.orgchim.itwikipedia.orgsemanticscholar.orgresearchgate.net. The reaction proceeds under mild conditions and tolerates a wide range of functional groups organicreactions.org.

The introduction of different substituents not only affects the reactivity in these coupling reactions but can also impart specific biological activities. For instance, phenylacetic acid derivatives have been investigated for their antimicrobial properties mdpi.comrsc.orgnih.govbeilstein-journals.orgnih.govmdpi.comresearchgate.netchemrxiv.org. The antibacterial activity of a phenylacetic acid derivative, diclofenac (B195802), has been studied against Vibrio cholerae mdpi.combeilstein-journals.org. Furthermore, some N-methyl-4-phenoxypicolinamide derivatives have shown cytotoxic activity against various cancer cell lines nih.gov. The specific biological activities of derivatives of this compound would depend on the nature and position of the introduced substituents.

Concomitant Ester Modifications and Amide Conversions

The ester functionality in this compound provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, or it can be directly converted into amides.

The synthesis of N-substituted amides is a fundamental transformation in organic chemistry due to the prevalence of the amide bond in biologically active molecules and materials. Various methods exist for the direct conversion of esters to amides organic-chemistry.orgorganic-chemistry.orgresearchgate.net. For instance, N-arylamides can be synthesized from benzonitriles via an intermediate amidine, which then undergoes a hypervalent iodine-mediated rearrangement mdpi.com. Another approach involves the use of a water-soluble porphyrazinato copper(II) catalyst for the direct conversion of nitriles to N-substituted amides in refluxing water semanticscholar.orgcmu.edu. While these methods are not direct conversions from this compound, they highlight the general strategies available for amide formation from related precursors. The direct amidation of the ester in this compound would yield N-substituted 2-(4-iodophenyl)acetamides, which are valuable intermediates for further functionalization.

Construction of Heterocyclic Systems Utilizing this compound as a Precursor

The iodo-substituted phenyl ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through palladium-catalyzed reactions.

One common strategy involves an initial Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization. This approach has been widely used for the synthesis of benzofurans nih.govorganic-chemistry.orgrsc.orgnih.govresearchgate.net. For example, a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by intramolecular cyclization, yields 2,3-disubstituted benzo[b]furans organic-chemistry.org. While this example starts with a bromo-substituted precursor, a similar strategy could be applied to iodo-substituted phenols derived from this compound.

The intramolecular Heck reaction is another powerful tool for the synthesis of heterocycles organicreactions.orgchim.itwikipedia.orgsemanticscholar.orgresearchgate.net. This reaction can be used to construct a variety of ring sizes and is tolerant of many functional groups. For example, the intramolecular Heck reaction has been employed in the synthesis of complex heterocyclic frameworks in natural product synthesis wikipedia.org. By designing appropriate substrates derived from this compound, where an alkene moiety is tethered to the phenyl ring, various heterocyclic systems can be accessed through intramolecular cyclization.

Design and Synthesis of Advanced Scaffolds for Medicinal Chemistry and Material Science

The versatility of this compound as a building block extends to the design and synthesis of advanced scaffolds with potential applications in medicinal chemistry and material science.

In medicinal chemistry, the phenylacetic acid scaffold is a common motif in many pharmaceutical agents pharmanoble.comresearchgate.netsumitomo-chem.co.jpshreemlifesciences.comchemimpex.com. The ability to introduce diverse substituents and build complex heterocyclic systems from this compound allows for the creation of libraries of compounds for drug discovery programs.

In material science, the rigid phenyl ring and the potential for introducing various functional groups make derivatives of this compound interesting candidates for the synthesis of liquid crystals and functional polymers beilstein-journals.orgcolorado.edubeilstein-journals.orgtcichemicals.comrsc.org. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals colorado.edutcichemicals.com. The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible side chains. Derivatives of this compound, after appropriate modification, could serve as the rigid core. For example, the synthesis of liquid crystals containing selectively fluorinated cyclopropanes has been reported beilstein-journals.org.

Furthermore, the iodo-functionality can be exploited for the synthesis of functional polymers. For instance, iodine-functionalized hypercrosslinked polymers have been synthesized and used as heterogeneous catalysts researchgate.netorganic-chemistry.org. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that is tolerant to many functional groups and can be used to synthesize well-defined functional polymers rsc.orgcmu.educmu.edunih.govresearchgate.net. Monomers derived from this compound could potentially be polymerized using ATRP to create novel functional materials.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry for Reaction Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the analysis of Methyl 4-Iodophenylacetate derivatives. Its ability to determine the mass of a molecule with very high accuracy allows for the unambiguous determination of the elemental composition. bohrium.comresearchgate.net When a new derivative is synthesized, HRMS provides a precise mass-to-charge ratio (m/z) that can be used to calculate a molecular formula, distinguishing it from other potential products with the same nominal mass.

For instance, in a reaction designed to modify the ester group, HRMS can confirm the successful incorporation of the new moiety by matching the experimentally observed accurate mass with the theoretically calculated mass of the expected product. The difference, measured in parts per million (ppm), serves as a key indicator of a successful identification. rsc.org

Furthermore, HRMS is critical for purity assessment. By coupling HRMS with a liquid chromatography system (LC-HRMS), a reaction mixture can be separated into its individual components, with each component being subsequently analyzed by the mass spectrometer. nih.gov This allows for the detection and identification of minute quantities of byproducts, unreacted starting materials, or degradation products, providing a comprehensive profile of the reaction outcome and the purity of the isolated product.

Table 1: Example of HRMS Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Proposed Structure | Ethyl 4-Iodophenylacetate |

| Molecular Formula | C₁₀H₁₁IO₂ |

| Calculated Monoisotopic Mass | 289.9804 u |

| Observed m/z [M+H]⁺ | 290.9877 |

| Calculated [M+H]⁺ Mass | 290.9882 |

| Mass Error | -1.7 ppm |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular framework.

A standard ¹H NMR spectrum of this compound would show characteristic signals: a singlet for the methyl (–OCH₃) protons, a singlet for the methylene (B1212753) (–CH₂–) protons, and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl, methylene, carbonyl, and four unique aromatic carbons.

When dealing with more complex derivatives where signal overlap or structural ambiguity exists, 2D NMR techniques are essential. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of this compound, a COSY spectrum would show a cross-peak between the two coupled aromatic protons, confirming their ortho relationship. It is invaluable for tracing out the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹³C). sdsu.eduresearchgate.net It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For example, it would show correlations between the methylene protons and the methylene carbon, and between each aromatic proton and its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.educhimia.ch It is crucial for piecing together different fragments of a molecule and confirming the placement of functional groups that lack protons, such as quaternary carbons and carbonyls. Key HMBC correlations for this compound would include signals from the methylene protons to the ester carbonyl carbon and the ipso-aromatic carbon, and from the methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. For a substituted derivative, NOESY could show correlations between the methylene protons and the protons on the ortho position of the phenyl ring, confirming their spatial proximity.

Table 2: Application of 2D NMR for Structural Elucidation

| Technique | Information Gained | Example Application for a Derivative |

|---|---|---|

| COSY | ¹H-¹H bond connectivity (J-coupling) | Confirming the substitution pattern on the aromatic ring. |

| HSQC | ¹H-¹³C one-bond connectivity | Assigning specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | ¹H-¹³C long-range connectivity (2-3 bonds) | Confirming the link between the phenylacetate (B1230308) core and a newly added substituent. |

| NOESY | ¹H-¹H spatial proximity | Determining the preferred conformation or relative stereochemistry in complex derivatives. |

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes within a molecule, such as the rotation around single bonds. copernicus.org For simple this compound, rotation around the C-C single bonds is typically fast on the NMR timescale at room temperature. However, for more sterically hindered derivatives, this rotation might be slowed, leading to the observation of distinct signals for different conformers at low temperatures. By analyzing the changes in the NMR spectra as a function of temperature (e.g., peak broadening, coalescence, and sharpening), it is possible to determine the energy barriers to rotation and gain insight into the conformational preferences of the molecule. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.comjournalwjbphs.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the molecule. ieeesem.com For this compound, key absorptions include a strong C=O stretch for the ester, C–O stretches, aromatic C=C stretches, and C–H stretches.

FTIR is particularly powerful for real-time, in-situ reaction monitoring. mt.comresearchgate.net By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, spectra can be collected continuously. researchgate.net This allows chemists to track the progress of a reaction by observing the disappearance of a reactant's characteristic peak and the simultaneous appearance of a product's peak. For example, in the esterification of 4-Iodophenylacetic acid, one could monitor the decrease of the broad O–H stretch of the carboxylic acid and the increase of the sharp C=O ester stretch of this compound to determine the reaction's endpoint. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2955 | C-H Stretch | Methyl (sp³) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1250-1150 | C-O Stretch | Ester |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Key Intermediates and Products

When a derivative of this compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information available. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure yields highly accurate data on bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the molecular connectivity established by NMR and for understanding the molecule's preferred conformation in the solid state. researchgate.net For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry, which is often crucial for biological applications. The heavy iodine atom in the structure is particularly beneficial for this technique, as its strong scattering of X-rays can simplify the process of solving the crystal structure.

Chromatographic Methods for Reaction Progress Monitoring and Purification Optimization

Chromatographic techniques are essential for both analyzing reaction mixtures and purifying the desired products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for analysis.

By taking small aliquots from a reaction at various time points and analyzing them by HPLC or GC, a reaction profile can be constructed. rsc.org This involves plotting the concentration (or peak area) of reactants, intermediates, and products as a function of time. Such profiles are critical for understanding reaction kinetics, identifying the formation of transient intermediates, and optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproduct formation. researchgate.net

Once a reaction is complete, column chromatography is the standard method for purifying the target derivative from unreacted starting materials and byproducts. The analytical data from techniques like Thin Layer Chromatography (TLC) or HPLC are used to develop and optimize the conditions for the preparative-scale purification, ensuring a high-purity final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for monitoring the synthesis and purification of this compound derivatives. The versatility of HPLC allows for the separation of complex mixtures, providing crucial data for mechanistic investigations and purity assessment.

Mechanistic Elucidation:

In the context of mechanistic studies, HPLC is employed to track the real-time consumption of reactants and the formation of products and byproducts. By systematically collecting and analyzing aliquots from a reaction mixture over time, a kinetic profile can be constructed. This data is invaluable for understanding reaction rates, identifying transient intermediates, and optimizing reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions involving this compound, HPLC can be used to monitor the oxidative addition and reductive elimination steps by quantifying the concentrations of the starting material, the organopalladium intermediates (if stable enough for detection), and the final coupled product.

Structural Confirmation of Derivatives:

While HPLC is primarily a separation technique, it plays a vital role in the initial characterization and purification of derivatives. The retention time of a compound in a specific HPLC system is a characteristic property that can be used for identification when compared against a known standard. For novel derivatives, HPLC is instrumental in isolating pure fractions for subsequent structural elucidation by other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The retention behavior of this compound and its derivatives in reversed-phase HPLC is influenced by their polarity. The presence of the iodine atom and the methyl ester group imparts a moderate degree of lipophilicity to the molecule. Modifications to the phenyl ring or the acetate (B1210297) moiety will alter the polarity and thus the retention time. For example, the introduction of a more polar functional group would be expected to decrease the retention time on a non-polar stationary phase like C18.

Hypothetical HPLC Separation Data:

The following interactive data table illustrates a hypothetical separation of this compound and two of its derivatives using a standard reversed-phase HPLC method.

| Compound | Retention Time (minutes) | Peak Area (%) |

| This compound | 8.5 | 98.2 |

| Methyl 4-(phenylethynyl)phenylacetate | 9.2 | 95.5 |

| 4-Iodophenylacetic acid | 6.8 | 99.1 |

Table 1: Hypothetical HPLC data for the separation of this compound and its derivatives. Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile:Water (60:40), Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable derivatives of this compound and for identifying volatile byproducts in reaction mixtures.

Mechanistic Elucidation:

In mechanistic studies, GC-MS can identify and quantify volatile products that may not be readily detectable by other methods. For example, in thermal decomposition studies of this compound derivatives, GC-MS can be used to identify the gaseous products formed, providing insights into the decomposition pathways. Similarly, in certain catalytic reactions, volatile byproducts can give clues about side reactions or catalyst deactivation pathways.

Structural Confirmation of Derivatives:

The mass spectrometer component of a GC-MS system provides detailed structural information about the eluted compounds. Upon entering the mass spectrometer, molecules are ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The fragmentation pattern of this compound in an EI-MS experiment is predictable based on its structure. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion with an m/z corresponding to the loss of 31 Da.

Cleavage of the ester group: Loss of the entire methoxycarbonyl group (-COOCH3) would lead to a fragment corresponding to the 4-iodobenzyl cation.

Loss of iodine: Cleavage of the carbon-iodine bond would result in a fragment corresponding to the methyl phenylacetate cation.

Tropylium (B1234903) ion formation: Rearrangement of the benzyl-type cations can lead to the formation of the stable tropylium ion at m/z 91.

The high mass of iodine (127 amu) makes its presence in a fragment easily identifiable.

Hypothetical GC-MS Fragmentation Data:

The following interactive data table presents a hypothetical fragmentation pattern for this compound as would be observed in a GC-MS analysis.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 276 | 85 | [M]+ (Molecular Ion) |

| 245 | 40 | [M - OCH3]+ |

| 217 | 15 | [M - COOCH3]+ |

| 150 | 100 | [M - I]+ |

| 91 | 60 | [C7H7]+ (Tropylium ion) |

Table 2: Hypothetical GC-MS fragmentation data for this compound.

By analyzing the fragmentation patterns of novel derivatives, their structures can be confirmed. For instance, a derivative where the iodine atom has been replaced by another functional group would show a corresponding shift in the molecular ion peak and the absence of iodine-containing fragments. This level of detailed structural information is crucial for verifying the outcomes of synthetic transformations and for elucidating the mechanisms of complex chemical reactions.

Computational and Theoretical Studies on Methyl 4 Iodophenylacetate and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to study reaction mechanisms, providing detailed information about transition states and reaction pathways. DFT calculations can elucidate the mechanistic aspects of reactions involving Methyl 4-Iodophenylacetate, such as its synthesis via Fischer esterification or its participation in cross-coupling reactions.

For instance, in a typical reaction, DFT can be used to model the potential energy surface, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is crucial for understanding the reaction kinetics. DFT has been successfully used to investigate the mechanisms of complex organic reactions, including those mediated by iodine compounds researchgate.net. For this compound, DFT could be applied to understand its role in reactions like Suzuki or Heck coupling, where the carbon-iodine bond is activated. The calculations would reveal the energetics of oxidative addition, transmetalation, and reductive elimination steps.

| Parameter | Description | Application to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Identifies the structure and energy of the barrier to reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Predicts the rate of a chemical reaction. |

| Reaction Pathway | The sequence of structural changes that occur as reactants are converted to products. | Elucidates the step-by-step mechanism of a reaction. |

This table illustrates the typical parameters obtained from DFT calculations to study reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

For this compound, FMO analysis can predict its reactivity profile:

HOMO : The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to have significant contributions from the electron-rich iodophenyl ring, making it susceptible to electrophilic aromatic substitution.

LUMO : The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be localized around the ester group, particularly the carbonyl carbon, making it a primary site for nucleophilic attack. The C-I bond also represents a potential site of reaction.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. DFT calculations are commonly used to determine the energies and shapes of these frontier orbitals nih.gov.

| Orbital | Energy (Conceptual) | Localization on this compound | Predicted Reactivity |

| HOMO | -6.5 eV | Primarily on the iodophenyl ring and iodine atom. | Site for electrophilic attack. |

| LUMO | -1.0 eV | Primarily on the carbonyl carbon of the ester group. | Site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.5 eV | N/A | Indicates moderate kinetic stability. |

This table presents conceptual data from an FMO analysis of this compound, highlighting how orbital characteristics predict chemical reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses flexibility due to rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetate (B1210297) group. MD simulations can sample these different conformations and determine their relative populations, providing insight into the molecule's average shape in different environments (e.g., in solution or in a protein binding site).

In the context of drug design, MD simulations are invaluable for studying ligand binding. If this compound or its derivatives are being investigated as potential inhibitors of an enzyme, MD simulations can model the process of the ligand binding to the protein's active site. These simulations can reveal:

The stability of the protein-ligand complex over time nih.gov.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom in this compound can form halogen bonds, which are important non-covalent interactions in biological systems nih.govresearchgate.net.

The free energy of binding, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to predict the binding affinity of the ligand frontiersin.org.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predictions are a crucial tool for structure elucidation and for validating the accuracy of the computational methods themselves.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared with experimentally measured spectra to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. Discrepancies between predicted and experimental data can point to limitations in the computational model or suggest that the molecular environment (like solvent effects) needs to be considered more explicitly in the calculations. This iterative process of prediction and validation strengthens the reliability of the computational models.

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) | Interpretation |

| ¹H NMR (δ, ppm) | Aromatic Protons: 7.65 (d), 7.10 (d) | Aromatic Protons: 7.68 (d), 7.12 (d) | Good agreement validates the calculated electronic environment of the protons. |

| ¹³C NMR (δ, ppm) | Carbonyl Carbon: 170.5 | Carbonyl Carbon: 171.0 | Minor deviation, but overall good correlation for carbon framework. |

| IR Frequency (cm⁻¹) | C=O Stretch: 1755 | C=O Stretch: 1740 | Predicted frequency is typically higher due to gas-phase calculation; scaling factors are often applied. |

This table provides a hypothetical comparison of computationally predicted and experimentally measured spectroscopic data for this compound, illustrating the validation process.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivates in Biological Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to optimize lead compounds.

A QSAR study on derivatives of this compound would involve several steps:

Data Set Assembly : A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific enzyme) would be measured.

Descriptor Calculation : For each molecule in the series, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

Applications of Methyl 4 Iodophenylacetate in Advanced Organic Synthesis and Materials Science

Key Intermediate in the Total Synthesis of Natural Products

The total synthesis of natural products is a field dedicated to the laboratory construction of complex molecules isolated from natural sources. In this arena, building blocks that allow for the reliable and efficient formation of key chemical bonds are indispensable. Methyl 4-iodophenylacetate serves as such a building block, primarily leveraging its aryl iodide moiety for strategic bond constructions in the assembly of intricate molecular skeletons.

Alkaloids are a diverse class of naturally occurring compounds containing at least one nitrogen atom, many of which exhibit significant biological and pharmacological activities. researchgate.net The synthesis of these complex structures often requires the precise assembly of aromatic and heterocyclic systems. The 4-iodophenylacetate unit is a valuable precursor for this purpose, particularly in syntheses that employ transition metal-catalyzed cross-coupling reactions to construct the alkaloid's core structure.

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to low-valent palladium complexes, initiating catalytic cycles such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental tools for building the carbon framework of alkaloids. nih.gov For instance, the phenylacetate (B1230308) portion can be coupled with a nitrogen-containing heterocyclic boronic acid (Suzuki coupling) or an alkyne (Sonogashira coupling) to forge key bonds leading to the target alkaloid. While direct synthesis examples starting specifically from this compound are part of proprietary or niche research, its utility is demonstrated by analogous transformations in the synthesis of bioactive alkaloids. nih.govencyclopedia.pubchemrxiv.org The synthesis of C-19 methyl-substituted sarpagine/macroline alkaloids, for example, relies on complex bond formations where aryl halide precursors are essential for building the intricate polycyclic systems. nih.gov

Table 7.1.1: Representative Cross-Coupling Reactions in Complex Synthesis This table illustrates the general type of reactions where this compound would be a valuable substrate.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Typical Catalyst/Conditions | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Ar-I | R-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Ar-R (C-C) |

| Sonogashira Coupling | Ar-I | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Ar-C≡C-R (C-C) |

| Buchwald-Hartwig Amination | Ar-I | R₂NH | Pd catalyst, ligand (e.g., BINAP), base | Ar-NR₂ (C-N) |

| Heck Coupling | Ar-I | H₂C=CHR | Pd(OAc)₂, ligand, base | Ar-CH=CHR (C-C) |

Polyketides and terpenoids are other major classes of natural products, known for their structural diversity and biological importance. nih.govmdpi.com Polyketides are synthesized biologically from the repeated condensation of acyl-CoA building blocks, while terpenoids arise from the assembly of isoprene (B109036) units. nih.govmdpi.com In the context of laboratory total synthesis, this compound can serve as a crucial building block for introducing a functionalized aromatic ring, a common structural motif in many of these natural products.

The synthesis of complex polyketide or terpenoid structures that feature a phenylacetic acid substructure can be streamlined by using this compound. The aryl iodide allows for its incorporation into a growing molecular framework via cross-coupling chemistry. After the key carbon-carbon bonds have been formed, the methyl ester can be hydrolyzed to the free carboxylic acid, which is a common functionality in these natural products, or it can be subjected to further transformations like reduction to an alcohol or conversion to an amide. Polyketide synthases utilize specific building blocks for their stepwise condensation process, and while this compound is not a biological precursor, its structure is representative of components that are incorporated through laboratory synthesis to create analogs or complete the total synthesis of these complex molecules. researchgate.net

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidate Scaffolds

The reliability and versatility of this compound make it a valuable starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure represents a common scaffold that can be elaborated into a variety of drug classes through well-established synthetic transformations.

Many widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are derivatives of arylacetic or arylpropionic acids, including compounds like diclofenac (B195802) and ibuprofen. neu.edu.trmdpi.com These drugs function by inhibiting cyclooxygenase (COX) enzymes. mdpi.com The 4-iodophenylacetic acid core of this compound is an ideal starting point for the synthesis of such molecules.

The iodine atom serves as a versatile functional handle. For example, in the synthesis of diclofenac analogues, the iodine could be replaced with a 2,6-dichloroaniline (B118687) group via a Buchwald-Hartwig amination. For ibuprofen-type structures, the iodine could be used in a Suzuki or other cross-coupling reaction to introduce the isobutyl group at the 4-position of the phenyl ring. The synthesis of prodrugs or derivatives of NSAIDs often involves modifying the carboxylic acid group, which can be easily unmasked from the methyl ester of the parent compound after the core structure is assembled. semanticscholar.org The development of novel NSAID candidates, such as Pt(IV) conjugates, also relies on the availability of functionalized precursors with carboxylic acid groups for easy linkage. nih.gov

Table 7.2.1: Synthetic Utility for NSAID Scaffolds

| Target NSAID Type | Role of this compound | Key Transformation Example | Resulting Core Structure |

|---|---|---|---|

| Diclofenac Analogs | Aryl-acetic acid backbone | Buchwald-Hartwig Amination | 2-(Arylamino)phenylacetic acid |

| Ibuprofen Analogs | Functionalized phenylacetic acid | Suzuki Coupling | 4-(Alkyl)phenylacetic acid |

| Ketoprofen Analogs | Aryl-acetic acid component | Friedel-Crafts Acylation | 3-Benzoyl-phenylacetic acid |

In modern drug discovery, this compound is a relevant building block for creating complex heterocyclic and polycyclic scaffolds found in many antihypertensive and anticancer agents. nih.govmdpi.com

Antihypertensive Agents: A prominent class of antihypertensive drugs, the angiotensin II receptor blockers (ARBs) or "sartans" (e.g., Losartan, Olmesartan, Telmisartan), are characterized by a biphenyl-tetrazole core structure. rjpbcs.comsemanticscholar.orgnih.gov The synthesis of this crucial biphenyl (B1667301) moiety is frequently achieved via a Suzuki coupling reaction. A molecule like this compound could serve as one of the coupling partners, providing one of the two phenyl rings. The ester group could then be modified or removed as required by the final API structure.

Anticancer Agents: The development of new anticancer agents, particularly kinase inhibitors, often involves the synthesis of complex, nitrogen-containing heterocyclic systems. icm.edu.plnih.gov The construction of these molecules heavily relies on palladium-catalyzed cross-coupling reactions to link various aromatic and heterocyclic fragments. This compound can be used to introduce the phenylacetate moiety into these scaffolds. For example, coupling it with a pyrimidine, quinazoline, or indazole core can lead to novel compounds for screening as potential anticancer drugs. nih.govmdpi.com The phenylacetic acid portion can be important for interacting with the target protein or for tuning the solubility and pharmacokinetic properties of the drug candidate. nih.gov

Table 7.2.2: Application in Drug Scaffold Synthesis via Suzuki Coupling

| Drug Class | Aryl Iodide Fragment (Illustrative) | Boronic Acid Partner (Illustrative) | Key Scaffold Formed |

|---|---|---|---|

| Antihypertensives (Sartans) | This compound | 2-(1H-Tetrazol-5-yl)phenylboronic acid | Biphenyl-tetrazole core |

| Anticancer (Kinase Inhibitors) | This compound | Quinazoline-boronic acid | Phenyl-quinazoline core |

Utilization in Polymer Chemistry and Functional Materials

The field of materials science increasingly relies on "functional polymers," which are macromolecules designed to have specific electronic, optical, or responsive properties. scispace.com The synthesis of these materials often requires monomers with well-defined reactive sites. This compound possesses two such sites, making it a candidate for creating advanced functional polymers.

The aryl iodide functionality allows the molecule to act as a monomer in various polycondensation reactions. For example, in Suzuki-Miyaura polycondensation, reacting a di-iodinated monomer (or a monomer like this compound with another reactive site) with a diboronic acid in the presence of a palladium catalyst can generate conjugated polymers. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aryl iodide can be used to initiate certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the aromatic ring. rsc.org The methyl ester group adds another layer of functionality. It can be carried through the polymerization and then modified in a post-polymerization step. For example, hydrolysis to the carboxylic acid can create polyelectrolytes or polymers capable of coordinating with metal ions. This dual functionality allows for the design and synthesis of well-defined polymers with tailored properties and complex architectures. rsc.org

Monomer for Specialty Polymers

Currently, there is limited direct evidence in the reviewed literature of this compound being utilized as a monomer for the synthesis of specialty polymers. Its molecular structure, containing a reactive iodo-group, could theoretically allow it to participate in polymerization reactions, such as polycondensation or cross-coupling polymerizations. However, detailed research findings specifically demonstrating its use as a primary monomeric unit for creating specialty polymers with unique properties are not extensively documented in the available scientific literature.

Precursor for Organic Electronic Materials

The application of this compound as a direct precursor for organic electronic materials is not a widely reported area of research. While the core structure could potentially be incorporated into larger conjugated systems characteristic of organic semiconductors, its direct use in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) is not well-established. The inherent reactivity of the iodo-group makes it a suitable candidate for building more complex conjugated molecules through reactions like the Suzuki or Sonogashira coupling, which are fundamental in the synthesis of organic electronic materials. However, specific examples of its direct incorporation as a key building block for such materials are not prominently featured in the reviewed literature.

Development of Novel Catalytic Systems or Ligands Incorporating this compound Moieties

The development of novel catalytic systems or ligands that incorporate this compound moieties is another area that is not extensively documented. The structure of this compound does not inherently possess the typical characteristics of a catalytic species or a ligand for metal catalysts, which often feature specific donor atoms like phosphorus, nitrogen, or sulfur arranged in a chelating fashion.

However, its utility as a synthetic intermediate allows for the construction of more elaborate molecules that could potentially serve as ligands. For instance, the phenyl ring could be functionalized through cross-coupling reactions to introduce coordinating groups. The ester functionality could also be modified to incorporate atoms capable of binding to metal centers. While the potential exists to use this compound as a starting material for ligand synthesis, there is a lack of specific research detailing the development and application of such catalytic systems.

One notable application of this compound is in the synthesis of complex organic molecules that may have biological activity, such as in the preparation of histone deacetylase (HDAC) inhibitors. In one study, this compound was a key starting material for the synthesis of 1,3,4-oxadiazole-containing compounds. researchgate.net This synthesis involved a Heck cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, which underscores the compound's utility as a building block in advanced organic synthesis rather than as a direct component of a catalytic system. researchgate.net

The following table summarizes the key synthetic transformations involving this compound found in the literature, highlighting its role as a versatile precursor.

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Heck cross-coupling | Palladium acetate (B1210297), triethylamine, n-butyl acrylate (B77674) | Substituted cinnamate (B1238496) derivatives | researchgate.net |

| Suzuki coupling | Palladium catalyst, boronic acid | Biphenyl derivatives | google.com |

This table illustrates the strategic importance of this compound in constructing complex molecular frameworks through powerful carbon-carbon bond-forming reactions. These reactions are central to modern organic synthesis and are employed in the creation of a wide array of functional molecules.

Biological and Pharmacological Research Perspectives: Mechanistic Insights and Target Identification

Investigation of Cellular and Subcellular Mechanisms of Action of Derivatives

The potential cellular and subcellular mechanisms of action for derivatives of Methyl 4-Iodophenylacetate can be inferred by examining related chemical structures.